

Chemical structure and synthesis of Falipamil (AQ-A 39)

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Compound of Interest

Compound Name: *Falipamil*

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An In-depth Technical Guide to Falipamil (AQ-A 39)

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of **Falipamil** (AQ-A 39), a calcium channel blocker with specific bradycardic effects. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Falipamil, also known as AQ-A 39, is a derivative of verapamil.^[1] Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.

The IUPAC name for **Falipamil** is 2-(3-([2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one.^[2] The chemical structure and key identifiers are summarized in the table below.

Identifier	Value
IUPAC Name	2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one[2]
Synonyms	AQ-A 39, Falipamilum[1][3]
CAS Number	77862-92-1
Molecular Formula	C ₂₄ H ₃₂ N ₂ O ₅
Molecular Weight	428.53 g/mol
SMILES	CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)C CC3=CC(=C(C=C3)OC)OC
InChI Key	UUMGNNQOCVDZDG-UHFFFAOYSA-N

Synthesis

Detailed, step-by-step experimental protocols for the synthesis of **Falipamil** are not readily available in the public domain. However, it is known to be a derivative of verapamil. Commercial availability is limited, with some suppliers offering it through custom synthesis. The estimated lead time for such a synthesis can be significant, typically ranging from 2 to 4 months, with the cost being dependent on the complexity of the chemical process.

Pharmacological Profile and Mechanism of Action

Falipamil is a calcium channel blocker that exerts specific bradycardic (heart rate-lowering) effects primarily through direct action on the sinus node. Its electrophysiological properties differ from its parent compound, verapamil.

Key Pharmacological Effects:

- **Bradycardic Action:** **Falipamil** is effective in reducing heart rate, particularly during exercise. In healthy volunteers, 100 mg and 200 mg doses were shown to significantly decrease maximal exercise heart rate.

- **Electrophysiological Effects:** It prolongs the refractory periods of the atrial and ventricular myocardium. Unlike verapamil, it enhances sinoatrial and atrioventricular node conduction.
- **Anti-ischemic Potential:** By reducing heart rate, **Falipamil** may exert antianginal effects in patients with myocardial ischemia.

The proposed signaling pathway for **Falipamil**'s action involves the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, modulates cardiac myocyte contraction and pacemaker activity in the sinus node.



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Caption: Signaling pathway of **Falipamil**'s bradycardic action.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from clinical and preclinical studies of **Falipamil**.

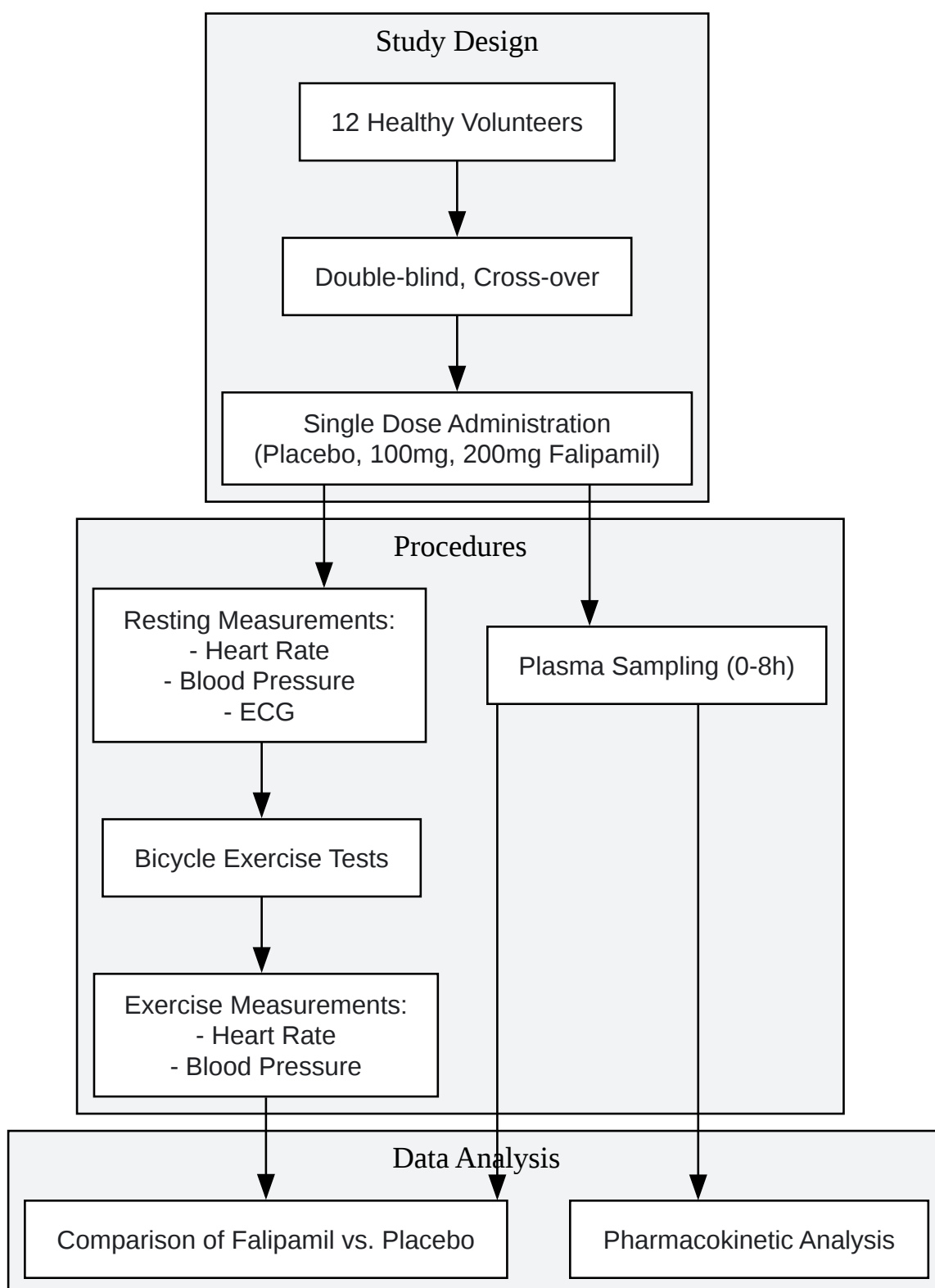
Parameter	Value	Condition	Species
Maximal Exercise Heart Rate Reduction	5.3 ± 2.9%	100 mg dose, 2h post-dosing	Human
Maximal Exercise Heart Rate Reduction	11.2 ± 3.6%	200 mg dose, 2h post-dosing	Human
Spontaneous Cycle Length Prolongation	+79 ± 59 ms	1.5 mg/kg IV	Human
AH Interval Shortening	-17 ± 14 ms	1.5 mg/kg IV	Human
Anterograde Wenckebach Point Increase	+10 ± 7 beats/min	1.5 mg/kg IV	Human
Reduction in Resting Sinus Rate	15% - 25%	N/A	Human
Reduction in Exercise Sinus Rate	~10%	N/A	Human

Experimental Protocols

Detailed methodologies for key experiments cited in the literature provide insight into the evaluation of **Falipamil**'s effects.

Clinical Trial in Healthy Volunteers:

A double-blind, cross-over, single-dose study was conducted on 12 healthy male volunteers to assess the effects of **Falipamil** on heart rate, blood pressure, and ECG intervals at rest and during exercise.



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Caption: Workflow for a clinical trial of **Falipamil**.

Electrophysiology Study in Patients:

The electrophysiological properties of intravenous **Falipamil** (1.5 mg/kg administered over 20 minutes) were evaluated in 12 patients. The study measured effects on spontaneous cycle length, atrioventricular conduction (AH interval), and refractory periods of the right atrium and ventricle.

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